![molecular formula C22H14 B058994 1,2-二氢苯并[ghi]苝 CAS No. 16310-65-9](/img/structure/B58994.png)

1,2-二氢苯并[ghi]苝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

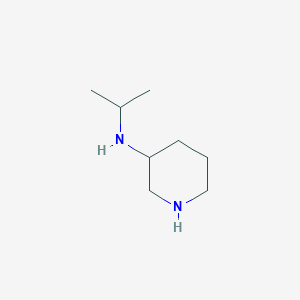

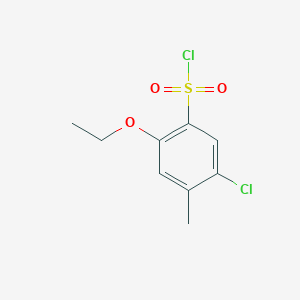

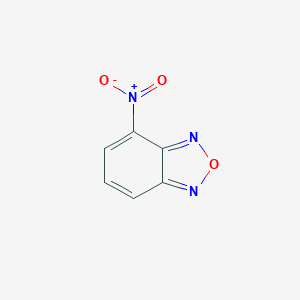

1,2-Dihydrobenzo[ghi]perylene is a polycyclic aromatic hydrocarbon with the chemical formula C22H12 . It occurs naturally in crude oil and coal tar . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils .

Synthesis Analysis

A new class of pyridazine fused aromatics, 1,2-diazabenzo[ghi]perylenes, is conveniently synthesized from 2,7-dihydroxynaphthalene via intermolecular oxidative coupling followed by a condensation reaction .Molecular Structure Analysis

The molecular structure of 1,2-Dihydrobenzo[ghi]perylene is available as a 2D Mol file or as a computed 3D SD file . The compounds show a twisted structure and unique P-/P- and M-/M-enantiomer pairs are observed in their single crystals .Chemical Reactions Analysis

The synthesis of 1,2-Dihydrobenzo[ghi]perylene involves an intermolecular oxidative coupling followed by a condensation reaction .Physical and Chemical Properties Analysis

The molecular weight of 1,2-Dihydrobenzo[ghi]perylene is 276.3307 . The compounds are fully characterized via X-ray crystallographic analysis, optical spectroscopy, and electrochemistry .科学研究应用

合成和荧光应用:Głodek、Makal和Plażuk(2018)的研究描述了一种合成1-酰基-2-烷基苯并[ghi]苝的方法,这些化合物是1,2-二氢苯并[ghi]苝的衍生物。这些化合物在溶液中表现出荧光,暗示了在基于荧光的技术中的潜在应用(Głodek、Makal和Plażuk,2018)。

溶剂极性探针:Tucker、Acree、Fetzer和Mitchell(1993)探讨了氢化的1,2-二氢苯并[ghi]苝衍生物作为溶剂极性探针的应用。这些化合物在溶剂极性变化时显示出发射强度比的显著变化,表明它们在研究溶剂环境中的效用(Tucker, Acree, Fetzer, & Mitchell, 1993)。

致突变性和环境影响:Vance和Chan(1983)合成并表征了1,2-二氢苯并[ghi]苝的硝基衍生物,并发现它们在Ames氏沙门氏菌试验中具有高度致突变性。这一发现对于理解这类化合物的环境和健康影响至关重要(Vance & Chan, 1983)。

表征和电子性质:Wei等人(2017)合成了一类新的1,2-二氮杂苯并[ghi]苝,展示了它们独特的扭曲结构和分子内电荷转移特性。这项研究对于开发具有特定电子性质的新材料至关重要(Wei et al., 2017)。

生物降解优化:Mandal、Ojha和Das(2018)研究了在ZnO纳米颗粒存在下使用酵母共生体降解1,2-二氢苯并[ghi]苝。他们的研究为优化降解过程提供了见解,这对于环境修复至关重要(Mandal, Ojha, & Das, 2018)。

电化学和光谱性质:Viswanath等人(2016)探讨了烷基和芳基取代的苯并[ghi]苝三咪唑的电化学和光谱性质。这项研究有助于了解这类化合物的性质,为光电子学和光伏应用提供潜在应用(Viswanath et al., 2016)。

光环化和结构研究:Arai、Nakamura、Yamaguchi、Okazaki和Hida(1991)通过光环化展示了苯并苝和苯并螺芽菌的Azonia衍生物的合成。这个过程对于合成结构独特的化合物具有相关性(Arai et al., 1991)。

超临界热解产物分析:Oña和Wornat(2008)分析了甲苯和费舍尔-特罗普合成喷气燃料的超临界热解产物,识别出1,2-二氢苯并[ghi]苝和其他多环烃。这对于识别在超临界反应环境中形成的化合物及其潜在环境影响至关重要(Oña和Wornat,2008)。

作用机制

安全和危害

未来方向

The introduction of nitrogen atoms and/or an imide unit onto the 1,2-Dihydrobenzo[ghi]perylene core enables control of the rate constants of both the fluorescence and intersystem crossing (ISC) pathways, which significantly affects the corresponding quantum yields . This suggests potential future directions for the development of new materials with controlled photophysical properties.

属性

CAS 编号 |

16310-65-9 |

|---|---|

分子式 |

C22H14 |

分子量 |

278.3 g/mol |

IUPAC 名称 |

hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,17(22),18,20-decaene |

InChI |

InChI=1S/C22H14/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-7,9,11-12H,8,10H2 |

InChI 键 |

STUHEQLGYKSSCX-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C4=C1C=CC5=C4C(=CC=C5)C6=CC=CC(=C63)C=C2 |

规范 SMILES |

C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(C=C2)C=C6 |

同义词 |

3,4-DIHYDROBENZO[GHI]PERYLENE |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

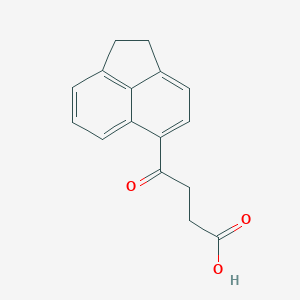

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

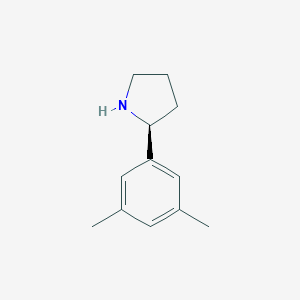

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

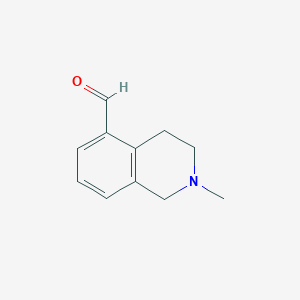

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)